molecular formula C22H16ClN3O5 B4969772 2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B4969772
M. Wt: 437.8 g/mol
InChI Key: LWSNSYKTJQFKKS-UHFFFAOYSA-N
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Description

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is notable for its potential pharmacological properties and has been the subject of various scientific studies.

Properties

IUPAC Name

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c23-16-10-13(26(28)29)6-9-18(16)30-14-7-4-12(5-8-14)20-15(11-24)22(25)31-19-3-1-2-17(27)21(19)20/h4-10,20H,1-3,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNSYKTJQFKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro and chloro positions, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    2-amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in similar research applications.

Uniqueness

2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and nitro groups, in particular, can influence its reactivity and interactions with biological targets.

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